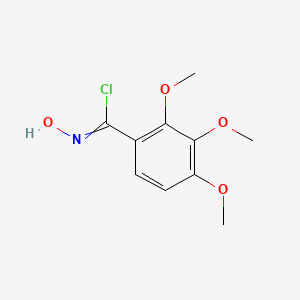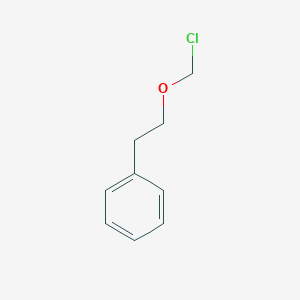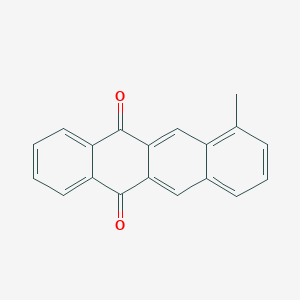
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride is a chemical compound with the molecular formula C10H12ClNO4 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but lacks the methoxy groups.
N-Hydroxyphthalimide: Another N-hydroxy compound used in oxidation reactions.
2,3-Dimethoxybenzamide: Shares the methoxy groups but differs in the functional group attached to the benzene ring
Uniqueness
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12ClNO4 |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
N-hydroxy-2,3,4-trimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO4/c1-14-7-5-4-6(10(11)12-13)8(15-2)9(7)16-3/h4-5,13H,1-3H3 |
Clave InChI |
WTKAAGIOPPGLBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=NO)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)

